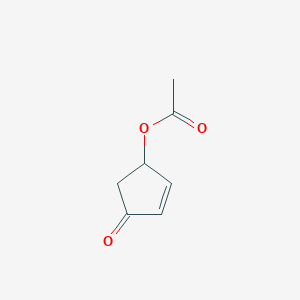

4-Oxocyclopent-2-en-1-yl acetate

概要

説明

4-Oxocyclopent-2-en-1-yl acetate is an organic compound that features a cyclopentenone ring with an acetate group attached. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various bioactive molecules and polymers .

準備方法

Synthetic Routes and Reaction Conditions

4-Oxocyclopent-2-en-1-yl acetate can be synthesized through several methods. One common approach involves the synthesis from 4-hydroxy-2-(hydroxymethyl)cyclopentenone, which is derived from D-glucose. The key reaction in this synthesis is the Johnson-Claisen rearrangement, which is optimized to yield the intermediate methyl 2-(2-methylene-3-oxo-5-((triisopropylsilyl)oxy)cyclopentyl)acetate .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of biobased monomers derived from renewable resources such as furfural. The controlled polymerization of these monomers via reversible addition−fragmentation chain transfer (RAFT) polymerization yields polymers bearing cyclopentenone units .

化学反応の分析

Types of Reactions

4-Oxocyclopent-2-en-1-yl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the cyclopentenone ring into more saturated structures.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include Dess-Martin periodinane and other mild oxidants.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the acetate group.

Major Products Formed

The major products formed from these reactions include various substituted cyclopentenones, which can be further functionalized for use in more complex organic syntheses .

科学的研究の応用

Polymer Chemistry

Photopolymerization and Cross-linking

4-Oxocyclopent-2-en-1-yl acetate has been utilized as a monomer in the synthesis of biobased polyacrylates. In recent studies, it has demonstrated the capacity to undergo dimerization under UV light through a [2 + 2] photocyclodimerization mechanism. This process allows for the formation of cross-linked networks in polymer films, enhancing their mechanical properties and thermal stability . The controlled polymerization techniques, such as reversible addition-fragmentation chain transfer (RAFT), have been employed to incorporate this compound into copolymers with other acrylates, achieving high conversion rates without significant gel formation .

Table 1: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Glass Transition Temp. | Varies by formulation |

| Thermal Stability | Enhanced due to cross-linking |

| Conversion Rate | Up to 95% in copolymerization |

Medicinal Chemistry

Synthesis of Bioactive Compounds

The compound serves as a valuable intermediate in the synthesis of various bioactive molecules. For instance, it has been employed in the total synthesis of natural products such as Hyppolachnin A and other enantiopure guaianes. Its ability to undergo nucleophilic substitution reactions allows for the functionalization with heterocycles, leading to nucleoside analogs with antiviral activities . Notably, some derivatives have shown significant activity against human papillomavirus (HPV) and moderate activity against other viral pathogens like the Punta Toro virus and Rift Valley fever virus .

Case Study: Antiviral Activity Assessment

In a study assessing antiviral activities, derivatives synthesized from this compound were evaluated against various viruses. The results indicated that certain compounds exhibited promising inhibitory effects, particularly against HPV, highlighting the potential for developing new antiviral agents based on this scaffold .

Organic Synthesis

Versatile Synthetic Intermediate

this compound is recognized for its versatility as a synthetic intermediate in organic chemistry. It can be utilized for constructing complex molecules through various reactions, including Michael additions and nucleophilic substitutions. Its reactivity profile allows chemists to explore diverse synthetic pathways for generating cyclopentenone derivatives that are pivotal in medicinal chemistry and material science .

作用機序

The mechanism of action of 4-oxocyclopent-2-en-1-yl acetate involves its ability to undergo Michael addition reactions. This allows the compound to form covalent bonds with the SH groups of core proteins, leading to the loss of their basic biochemical functions. This mechanism is particularly relevant in its anticancer properties, where it disrupts the function of proteins involved in cell division .

類似化合物との比較

Similar Compounds

Methyl dihydrojasmonate: A compound with a similar cyclopentenone structure, used in fragrances.

Methyl (5-methylidene-4-oxocyclopent-2-en-1-yl)acetate: Another similar compound used in the synthesis of bioactive molecules.

Uniqueness

4-Oxocyclopent-2-en-1-yl acetate is unique due to its versatile reactivity and its ability to serve as a building block for a wide range of bioactive compounds. Its structure allows for various functionalizations, making it a valuable intermediate in both academic and industrial research .

生物活性

4-Oxocyclopent-2-en-1-yl acetate is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This compound serves as an important intermediate in organic synthesis, particularly in the development of nucleoside analogues and other bioactive molecules. This article reviews the biological activity of this compound, focusing on antiviral properties, synthesis methods, and structure-activity relationships (SAR).

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the acetylation of 4-hydroxy-2-cyclopentenone. The reaction conditions often include the use of nucleophilic substitution methods to introduce various substituents, which can significantly influence biological activity. The compound's structure features a cyclopentene ring with a ketone and an acetate functional group, making it versatile for further functionalization.

Antiviral Properties

Research has indicated that this compound exhibits notable antiviral activities. In preliminary screenings against various viruses, certain derivatives of this compound showed significant activity against Human Papillomavirus (HPV) and moderate activity against Punta Toro virus and Rift Valley fever virus. These findings suggest that modifications to the cyclopentene scaffold can enhance antiviral efficacy .

The mechanism by which this compound exerts its antiviral effects is still under investigation. However, it is hypothesized that the compound may interfere with viral replication processes or inhibit viral entry into host cells. Further studies are required to elucidate the specific pathways involved.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that the biological activity of this compound can be significantly altered by modifying substituents on the cyclopentene ring. For example, introducing different heterocycles or functional groups can lead to variations in antiviral potency. This highlights the importance of SAR in guiding the design of more effective antiviral agents based on this scaffold .

Case Study 1: Antiviral Screening

In a study focusing on the antiviral properties of various derivatives of this compound, researchers synthesized several compounds through nucleophilic substitution reactions. The resulting products were screened for activity against a panel of viruses, leading to the identification of candidates with promising antiviral effects .

Case Study 2: Photochemical Behavior

Another study explored the photochemical behavior of this compound under UV light. It was found that this compound readily dimerizes via [2 + 2] photocyclodimerization, which may have implications for its stability and potential applications in phototherapy .

特性

IUPAC Name |

(4-oxocyclopent-2-en-1-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-5(8)10-7-3-2-6(9)4-7/h2-3,7H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNCKAQVPQJWLJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90321812 | |

| Record name | 4-Oxocyclopent-2-en-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90321812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

768-48-9 | |

| Record name | NSC382124 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Oxocyclopent-2-en-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90321812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential applications of 4-Oxocyclopent-2-en-1-yl acetate in materials science?

A1: this compound (4CPA) shows promise as a building block for UV-curable biobased polymers. [] The molecule contains both a vinyl group and an internal double bond. While the vinyl group enables polymerization, the internal double bond facilitates UV-induced crosslinking through [2+2] photocyclodimerization. This dual functionality allows for the creation of functional biobased polymers with tunable properties.

Q2: How does the structure of this compound lend itself to the synthesis of nucleoside analogues?

A2: this compound serves as a valuable starting material for synthesizing nucleoside analogues due to its reactivity towards nucleophilic substitution. [, ] Pyrimidine and purine heterobases, like uracil, thymine, and adenine derivatives, can react with this compound, leading to the formation of 4-heterosubstituted cyclopentenone derivatives. These compounds share structural similarities with natural nucleosides, making them potentially interesting for antiviral drug development.

Q3: What is the significance of the antiviral activity observed for a 4-heterosubstituted cyclopentenone derivative?

A3: Research indicates that one 4-heterosubstituted cyclopentenone compound derived from this compound exhibits significant activity against the human papillomavirus (HPV). [, ] This finding highlights the potential of this compound class as antiviral agents and warrants further investigation into their mechanism of action and therapeutic potential.

Q4: Have there been any computational studies on this compound derivatives?

A4: Yes, first-principles quantum mechanical simulations have been employed to study the photodimerization mechanism of this compound. [] These simulations provided insights into the energetics and predicted chemical shifts, enabling the identification of both head-to-head and head-to-tail dimers formed during the photodimerization process. This computational data supported the experimental observations from NMR analysis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。